molecular formula C16H19N3O B7503992 N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide

N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide

Cat. No.: B7503992
M. Wt: 269.34 g/mol
InChI Key: RQLHZCJEZRCWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It was first synthesized in 2003 by a group of researchers at the University of Alberta, Canada. CPP-115 has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This compound-115 has also been found to have anticonvulsant and anti-nociceptive effects, which make it a potential candidate for the treatment of epilepsy and chronic pain.
Biochemical and Physiological Effects:
This compound-115 has been found to have a number of biochemical and physiological effects on the brain. It increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. It also has anticonvulsant and anti-nociceptive effects, which make it a potential candidate for the treatment of epilepsy and chronic pain. This compound-115 has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide-115 has several advantages for lab experiments. It is a potent and specific inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in the brain. It has also been found to have a low toxicity profile, which makes it safe for use in animal models. However, this compound-115 has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its pharmacological properties.

Future Directions

There are several future directions for research on N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide-115. One area of interest is the potential therapeutic applications of this compound-115 in the treatment of various neurological and psychiatric disorders. It has been found to have anti-anxiety, anticonvulsant, and anti-nociceptive effects, which make it a potential candidate for the treatment of anxiety disorders, epilepsy, and chronic pain. Another area of interest is the development of new and more efficient synthesis methods for this compound-115, which could improve its availability and purity. Additionally, further research is needed to fully understand the pharmacological properties of this compound-115 and its potential side effects.

Synthesis Methods

The synthesis of N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide-115 involves a multi-step process that starts with the reaction of cyclopentanone with ethylmagnesium bromide to form a Grignard reagent. The Grignard reagent is then reacted with N-methyl-4-chloropyrazole-3-carboxamide to yield the desired product, this compound-115. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to be a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity. By inhibiting GABA aminotransferase, this compound-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.

Properties

IUPAC Name

N-cyclopentyl-N-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-18(14-7-5-6-8-14)16(20)13-11-17-19(12-13)15-9-3-2-4-10-15/h2-4,9-12,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHZCJEZRCWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.